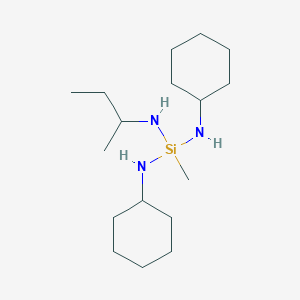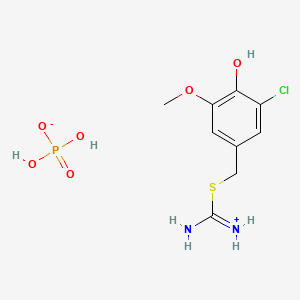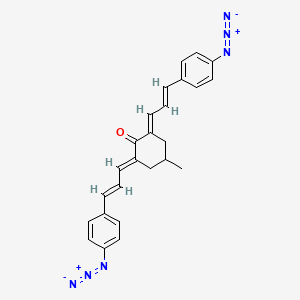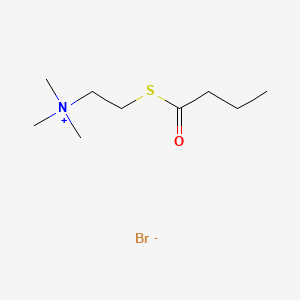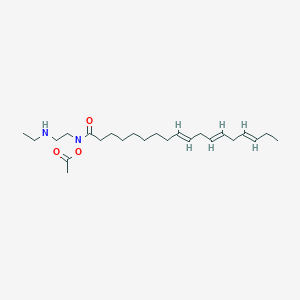
N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate is a complex organic compound with the molecular formula C22H40N2O2.C2H4O2 and a molecular weight of 406.60. This compound is known for its unique structure, which includes a long hydrocarbon chain with multiple double bonds and functional groups that make it versatile in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate typically involves the reaction of octadeca-9,12,15-trienoic acid with 2-(2-hydroxyethylamino)ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate can undergo various chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Epoxides, diols
Reduction: Saturated amides
Substitution: Alkylated or acylated derivatives
Aplicaciones Científicas De Investigación
N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential role in cell signaling and membrane dynamics.
Medicine: Explored for its therapeutic potential in treating inflammatory and metabolic disorders.
Industry: Utilized in the formulation of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in lipid metabolism and inflammatory responses. Its long hydrocarbon chain allows it to integrate into cell membranes, affecting membrane fluidity and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-((2-Hydroxyethyl)amino)ethyl)octadecanamide
- N-(2-((2-Hydroxyethyl)amino)ethyl)stearamide
- N-(2-((2-Hydroxyethyl)amino)ethyl)dodecanamide
Uniqueness
N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate is unique due to its multiple double bonds, which confer distinct chemical reactivity and biological activity. This compound’s ability to participate in diverse chemical reactions and its potential therapeutic applications set it apart from similar compounds.
Propiedades
Número CAS |
94139-12-5 |
|---|---|
Fórmula molecular |
C24H42N2O3 |
Peso molecular |
406.6 g/mol |
Nombre IUPAC |
[2-(ethylamino)ethyl-[(9E,12E,15E)-octadeca-9,12,15-trienoyl]amino] acetate |
InChI |
InChI=1S/C24H42N2O3/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(28)26(29-23(3)27)22-21-25-5-2/h6-7,9-10,12-13,25H,4-5,8,11,14-22H2,1-3H3/b7-6+,10-9+,13-12+ |
Clave InChI |
CAWUNVXZNYDOCP-YHTMAJSVSA-N |
SMILES isomérico |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)N(CCNCC)OC(=O)C |
SMILES canónico |
CCC=CCC=CCC=CCCCCCCCC(=O)N(CCNCC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


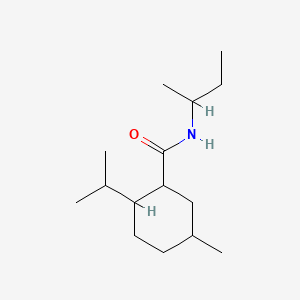
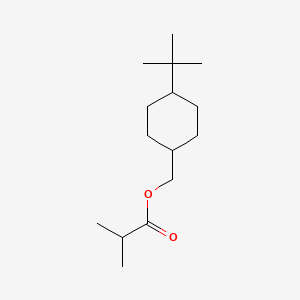



![3,3'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol](/img/structure/B12678936.png)
